Eglin c (42-45)-methyl ester . HCl

Description

Overview of Eglin c as a Model Serine Protease Inhibitor in Biochemical Studies

Eglin c is a potent and well-characterized inhibitor of serine proteases, naturally occurring in the medicinal leech, Hirudo medicinalis. ontosight.aiuniprot.org It is a relatively small, 70-amino acid polypeptide known for its high stability over a wide range of temperatures and pH levels. acs.orgabcam.com Eglin c effectively inhibits several serine proteases, most notably human leukocyte elastase and cathepsin G, which are involved in inflammatory processes. uniprot.orgnih.govnih.govnih.gov

The mechanism of action for Eglin c involves the reversible and tight binding of its reactive site loop (residues 39-49) to the active site of the target protease, which blocks substrate access. ontosight.aiacs.org The interaction is competitive, meaning high concentrations of a substrate can displace the inhibitor. ontosight.ai Its high specificity, stability, and well-defined structure have established Eglin c as a valuable model compound in biochemical and pharmacological studies for understanding protein-protein interactions and enzyme inhibition mechanisms. ontosight.ainih.gov Research has utilized both natural and recombinant forms of Eglin c, with the gene having been chemically synthesized, cloned, and expressed in E. coli for broader availability. abcam.comnih.gov

Rationale for Investigating Eglin c (42-45)-methyl ester . HCl as a Minimal Functional Analogue

In the field of medicinal chemistry and biochemistry, a common strategy to understand the function of a large biomolecule is to identify its smallest active fragment, often referred to as a minimal functional analogue. This approach is central to the rationale for studying this compound. The native Eglin c protein has a reactive bond between residues 45 and 46 within its inhibitory loop. uniprot.orgnih.gov To pinpoint the precise contributions of the amino acids in this critical region, researchers have synthesized and studied various fragments of the Eglin c sequence. rsc.orgrsc.org

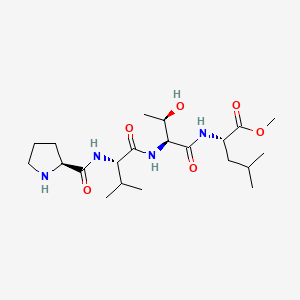

The specific fragment, H-Pro-Val-Thr-Leu-OMe·HCl, corresponds to amino acids 42 through 45 of the Eglin c sequence. biosynth.com The investigation of this tetrapeptide aims to determine if this short sequence, which forms part of the enzyme-binding loop, retains any inhibitory activity against target proteases like cathepsin G. biosynth.commoleculardepot.com The C-terminal methyl ester and the hydrochloride salt (HCl) are chemical modifications typically used in synthetic peptides to enhance stability and solubility for experimental use. By studying such a minimal analogue, researchers can gain high-resolution insights into the structure-activity relationship of the parent molecule. rsc.org

Historical Context of Peptide-Based Protease Inhibitor Research and its Evolution

Research into peptide-based protease inhibitors has evolved significantly over several decades, driven by the central role of proteases in numerous diseases, including cancer, hypertension, and viral infections. nih.gov Initially, studies focused on naturally occurring protein inhibitors like Eglin c to understand the fundamental principles of enzyme inhibition.

A pivotal shift occurred with the advent of rational drug design, which allowed scientists to create synthetic, peptide-like molecules (peptidomimetics) tailored to fit the active sites of specific proteases. nih.govwikipedia.org The development of HIV protease inhibitors in the late 1980s and 1990s is a landmark achievement of this approach. wikipedia.org These drugs were designed to mimic the transition state of the protease's natural substrate, thereby blocking the enzyme's ability to process viral proteins necessary for replication. wikipedia.org The first such inhibitor, saquinavir, was approved in 1995, followed rapidly by others like ritonavir (B1064) and indinavir. wikipedia.orgwikipedia.org

The field has also seen an evolution in the types of inhibition. While early efforts focused on non-covalent inhibitors due to their reversible nature, recent years have seen a resurgence of covalent inhibitors, which can offer higher potency and selectivity. nih.gov A significant innovation is the development of covalent-reversible inhibitors, which combine the potency of covalent binding with the potential safety profile of reversible interactions. This class of drugs includes the highly successful COVID-19 medication Nirmatrelvir. nih.gov

Positioning of this compound as a Molecular Probe in Enzyme Research

This compound serves as a specialized molecular probe in enzyme research. moleculardepot.com Unlike the full Eglin c protein, which acts as a potent inhibitor, this minimal fragment is designed to explore the specific molecular interactions occurring at a sub-region of the inhibitor-enzyme interface.

Research Findings on Eglin c Fragments

Compound Reference Table

The following table lists the chemical compounds discussed in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)/t13-,14+,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZRAYFMAYEDAV-XAJHFOFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Eglin C 42 45 Methyl Ester . Hcl

Strategies for the Academic Synthesis of Peptide Fragments

The synthesis of oligopeptides like the Eglin c (42-45) fragment can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Techniques for Oligopeptides

SPPS is a widely adopted method for the synthesis of peptides due to its efficiency and amenability to automation. ambiopharm.comrsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. acs.orgpeptide.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com

For the synthesis of a peptide like Eglin c (42-45)-methyl ester, the process would typically begin with the attachment of the C-terminal amino acid, Leucine (B10760876) methyl ester, to a suitable resin. However, a more common approach for preparing C-terminal esters via SPPS involves synthesizing the peptide acid on the resin and then esterifying it after cleavage. Alternatively, specialized linkers can be employed. For instance, the synthesis can be performed on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving the C-terminal ester. rsc.org

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly used for the temporary protection of the α-amino group of the incoming amino acids. nih.gov The synthesis proceeds through cycles of deprotection of the N-terminal Fmoc group, typically with a base like piperidine, followed by the coupling of the next Fmoc-protected amino acid. rsc.org Coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and an additive like Oxyma Pure are often used to facilitate the formation of the peptide bond. rsc.org

A key advantage of SPPS is its ability to rapidly produce peptides. bachem.com However, challenges can arise, particularly with difficult sequences that may lead to incomplete reactions and the formation of deletion sequences. acs.org

Solution-Phase Peptide Synthesis Methodologies for Fragment Assembly

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), was the first method developed for creating peptides and remains a valuable technique, especially for large-scale synthesis and for peptides that are difficult to produce via SPPS. bachem.comnih.govnih.gov In this approach, the peptide fragments are synthesized in solution, purified at each step, and then coupled together. bachem.com

For the synthesis of Eglin c (42-45)-methyl ester, a convergent strategy could be employed where smaller dipeptide fragments, such as Pro-Val and Thr-Leu-OMe, are synthesized and purified separately before being coupled to form the final tetrapeptide. This method allows for the purification of intermediates, which can lead to a purer final product compared to SPPS where purification only occurs at the end. ambiopharm.combachem.com

A significant challenge in solution-phase synthesis is the potential for racemization of the C-terminal amino acid during the activation step required for coupling. To minimize this, coupling reagents that suppress racemization are used. researchgate.net Another consideration is the solubility of the growing peptide chain, which can decrease as the peptide elongates. bachem.com Despite these challenges, solution-phase synthesis offers flexibility and is sometimes the preferred method for complex peptides or when large quantities are required. nih.govnih.gov

Stereoselective Esterification Chemistry in C-Terminal Methyl Ester Formation

The formation of the C-terminal methyl ester is a critical step in the synthesis of Eglin c (42-45)-methyl ester . HCl. Achieving this esterification stereoselectively, without racemization of the C-terminal leucine residue, is paramount.

One common method for esterification is Fischer esterification, where the peptide is treated with an excess of methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride (HCl). rsc.org This method can be effective but may require careful optimization to avoid side reactions.

Another approach involves the use of diazomethane (B1218177) or its safer alternatives like (trimethylsilyl)diazomethane (TMS-diazomethane). sigmaaldrich.com These reagents can convert a carboxylic acid to a methyl ester under mild conditions. However, the use of diazomethane itself is often avoided due to its explosive and toxic nature.

A more recent and stereoselective method involves the Chan-Lam-Evans reaction to generate isopropenyl esters from peptide carboxylic acids, which can then be coupled with nucleophiles. rsc.orgthieme-connect.com While this specific example generates isopropenyl esters, it highlights the development of modern stereoselective C-terminal modification techniques.

For peptides synthesized on a solid support, the ester can be formed after cleavage of the peptide acid from the resin. Alternatively, a pre-formed amino acid ester can be attached to the resin. For example, Fmoc-Cys-OCH3 has been attached to a trityl resin via its side-chain thiol for the synthesis of peptides with a C-terminal cysteine methyl ester. nih.govnih.gov This side-chain anchoring strategy could potentially be adapted for other amino acids.

Boronic acid catalysis has also been shown to enable peptide bond formation from α-amino acid methyl esters with high chemoselectivity, particularly for β-hydroxy-α-amino esters. rsc.org This demonstrates the ongoing innovation in utilizing ester-containing amino acids in peptide synthesis.

Post-Synthetic Modifications and Purification Strategies for Hydrochlorides

Following the synthesis of the peptide chain, several post-synthetic modifications and purification steps are necessary to obtain the final, pure this compound.

Post-synthetic modifications can include the removal of any remaining protecting groups from the amino acid side chains. nih.govd-nb.info In the case of the Eglin c (42-45) fragment, the threonine side chain has a hydroxyl group that might be protected during synthesis.

The crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). biotage.comxtalks.com This technique separates the desired peptide from impurities based on hydrophobicity. waters.com The use of a C18 column is common for peptide purification. biotage.com Flash chromatography can also be employed as a preliminary purification step to remove the bulk of impurities before final polishing by HPLC. biotage.comxtalks.com

To obtain the hydrochloride salt, the purified peptide is typically dissolved in a suitable solvent and treated with a solution of hydrogen chloride, followed by lyophilization or precipitation to yield the final product as a powder. The formation of the hydrochloride salt can improve the stability and solubility of the peptide.

Analytical Methodologies for Purity and Sequence Validation in Research Settings

To ensure the quality of the synthesized this compound, a suite of analytical techniques is employed to verify its purity, identity, and sequence. vicihealthsciences.com

Purity Analysis:

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the primary method for assessing the purity of a synthetic peptide. almacgroup.comresolvemass.ca By analyzing the chromatogram, the percentage of the main peak relative to all other peaks provides a measure of purity.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to traditional HPLC and is also widely used for purity determination. almacgroup.com

Sequence and Identity Validation:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the peptide, confirming that it matches the expected mass of Eglin c (42-45)-methyl ester. vicihealthsciences.comresolvemass.ca Techniques like electrospray ionization (ESI) are commonly used. biosynth.com

Tandem Mass Spectrometry (MS/MS): For sequence verification, tandem mass spectrometry is employed. metwarebio.commtoz-biolabs.com The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence. metwarebio.comjpt.com This is a powerful tool for confirming that the correct sequence has been synthesized. metwarebio.com

Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide into its constituent amino acids and then quantifying the amount of each amino acid. vicihealthsciences.comresolvemass.ca This confirms the amino acid composition of the peptide.

The combination of these analytical methods provides a comprehensive characterization of the synthetic peptide, ensuring its suitability for further research applications. researchgate.net

Molecular and Biochemical Mechanisms of Protease Inhibition by Eglin C 42 45 Methyl Ester . Hcl

Enzymatic Inhibition Profiles and Target Specificity Determination

Eglin c and its derivatives are known for their remarkable specificity in inhibiting a range of proteases, making them valuable tools in biochemical research. chemimpex.com The inhibitory activity of Eglin c (42-45)-methyl ester . HCl has been characterized against several key enzymes.

Specificity Against Human Leukocyte Cathepsin G

This compound is a known inhibitor of human leukocyte cathepsin G. biosynth.comasileier.com It exerts its effect by binding to the enzyme and preventing it from carrying out its function. biosynth.com The interaction is a key aspect of its potential in modulating inflammatory processes, as cathepsin G is involved in protein degradation during inflammation. moleculardepot.com

Inhibitory Activity Towards Human Leukocyte Elastase

This synthetic derivative also exhibits inhibitory effects on human leukocyte elastase. biosynth.com Kinetic studies on recombinant Eglin c have shown a strong association with leukocyte elastase. nih.gov This interaction is significant as leukocyte elastase is a key enzyme in various physiological and pathological processes.

Interaction with Alpha-Chymotrypsin and Related Enzymes

Eglin c is recognized as a high-affinity inhibitor of chymotrypsins in general. nih.gov Kinetic studies of recombinant eglin c with bovine pancreatic chymotrypsin (B1334515) revealed a fast and pseudo-irreversible inhibition. nih.gov However, it's noteworthy that eglin c inhibits human chymotrypsin-like protease (CTRL) several orders of magnitude less efficiently than other chymotrypsin homologs. nih.gov The inhibitory activity of Eglin c and its fragments has also been examined against α-chymotrypsin. moleculardepot.com

Comparative Analysis of Inhibition Across Diverse Serine Proteases

Eglin c and its variants have been studied for their inhibitory action across a diverse range of serine proteases. mdpi.com Eglin c is known to strongly inhibit enzymes such as bovine pancreatic chymotrypsin, human leukocyte elastase, pancreatic elastases, and subtilisins. nih.gov Besides cathepsin G and elastase, this compound also shows inhibitory effects on other leukocyte enzymes like cathepsin L and human cathepsin D. biosynth.com Engineered variants of eglin c have also been developed to potently inhibit other proteases like matriptase. nih.gov

Quantitative Kinetic Analysis of Enzyme-Inhibitor Binding

The interaction between Eglin c and its target proteases has been quantitatively analyzed to understand the dynamics of inhibition.

Determination of Inhibition Constants (Ki) via Steady-State Kinetics

Kinetic studies have been crucial in determining the inhibition constants (Ki) for the interaction of Eglin c with various proteases. For the interaction with human leukocyte elastase, the calculated equilibrium dissociation constant (Ki(calc)) was found to be 2.7 x 10⁻¹² M. nih.gov However, when Ki was measured by determining the steady-state rates of substrate hydrolysis in the presence of the inhibitor, the value was significantly higher at 7.5 x 10⁻¹¹ M. nih.gov This discrepancy suggests a two-step interaction model: a fast initial binding followed by a slow isomerization. nih.gov

For the interaction with bovine pancreatic chymotrypsin, the enzyme-inhibitor association may occur via a loose pre-equilibrium complex that rapidly isomerizes into an extremely stable final complex with a Ki of approximately 4 x 10⁻¹³ M. nih.gov

The table below summarizes the kinetic parameters for the inhibition of various proteases by Eglin c.

| Enzyme | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Calculated Inhibition Constant (Ki(calc)) (M) | Steady-State Inhibition Constant (Ki) (M) |

| Human Leukocyte Elastase | 1.3 x 10⁷ nih.gov | 3.5 x 10⁻⁵ nih.gov | 2.7 x 10⁻¹² nih.gov | 7.5 x 10⁻¹¹ nih.gov |

| Human Leukocyte Cathepsin G | 2 x 10⁶ nih.gov | - | - | - |

| Bovine Pancreatic Chymotrypsin | 4 x 10⁶ nih.gov | ~1.6 x 10⁻⁶ nih.gov | ~4 x 10⁻¹³ nih.gov | - |

Interactive Data Table

The data in this table is based on studies with recombinant Eglin c and may not be fully representative of this compound.

Elucidation of Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive)

The mechanism of protease inhibition by Eglin c and its fragments is characteristic of competitive inhibition . According to the standard model for this class of inhibitors, the reactive loop of the inhibitor protein binds directly into the substrate-binding groove of the target enzyme. nih.gov The Eglin c (42-45)-methyl ester peptide, being a part of this reactive loop, functions as a substrate analogue. It competes with the endogenous substrate for access to the enzyme's active site. The binding of the inhibitor to the active site physically precludes the binding of the actual substrate, thereby inhibiting the catalytic activity of the enzyme. The inhibitor's structure, particularly the P1 residue (the residue at the cleavage site), is crucial for its specificity and affinity, as it occupies the primary specificity pocket (S1 pocket) of the protease. nih.gov

Reversibility of Enzyme-Inhibitor Complex Formation

The interaction between Eglin c and its target proteases is a form of reversible inhibition . nih.gov The inhibitor binds tightly to the enzyme's active site to form a stable enzyme-inhibitor complex. A defining feature of this interaction is the extremely slow turnover rate; the cleavage of the scissile peptide bond within the inhibitor's reactive loop is significantly hindered. nih.gov This results in a very slow dissociation of the inhibitor from the enzyme. Consequently, the enzyme-inhibitor complex is long-lived but not permanent, classifying the inhibition as reversible. This slow, tight-binding reversible mechanism ensures potent and sustained inhibition of the target protease.

Biophysical Characterization of Binding Events

Biophysical techniques are essential for quantifying the molecular interactions between the this compound and its target proteases. These methods provide critical data on the thermodynamics and kinetics that govern the formation of the enzyme-inhibitor complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event in solution. nih.gov By titrating the inhibitor into a solution containing the target enzyme, ITC can determine the key thermodynamic parameters of the interaction, including the binding affinity (dissociation constant, Kd), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). nih.govresearchgate.net These parameters provide a complete thermodynamic profile of the binding event. For instance, the enthalpy change reflects the heat released or absorbed from bond formation and conformational changes, while the entropy change indicates the change in disorder of the system upon binding.

Table 1: Illustrative Thermodynamic Parameters for this compound Binding to a Target Protease as Determined by ITC

| Parameter | Value | Description |

| Stoichiometry (n) | ~1.0 | Indicates a 1:1 binding ratio between the inhibitor and the enzyme. |

| Dissociation Constant (Kd) | (e.g., 100 nM) | Measures the binding affinity; a lower Kd signifies a stronger interaction. |

| Enthalpy Change (ΔH) | (e.g., -50 kJ/mol) | The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals forces. |

| Entropy Change (ΔS) | (e.g., 20 J/mol·K) | The change in the system's disorder, reflecting contributions from conformational changes and solvent rearrangement. |

| Gibbs Free Energy (ΔG) | (e.g., -40 kJ/mol) | Calculated from ΔH and ΔS, it represents the overall spontaneity of the binding reaction. |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. wikipedia.org It measures changes in the refractive index at the surface of a sensor chip as one molecule (the ligand, e.g., the protease) binds to another molecule that has been immobilized on the chip (the analyte, e.g., the inhibitor). wikipedia.org SPR analysis provides detailed information on the kinetics of the interaction, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The equilibrium dissociation constant (KD), a measure of affinity, can then be calculated as the ratio of kd to ka. wikipedia.org

Studies on the parent Eglin c molecule demonstrate the utility of this technique. For example, the binding affinity of Eglin c to various human chymotrypsin isoforms has been quantified, revealing significant differences in potency. nih.gov After a 27-hour incubation, Eglin c inhibited CTRB1 and CTRB2 with KD values of 26 pM and 6 pM, respectively, while its inhibition of human CTRL was much weaker, with a KD of 100 nM. nih.gov This highlights how SPR can discern subtle differences in binding affinity.

Table 2: Representative Kinetic and Affinity Data from an SPR Experiment

| Parameter | Symbol | Description |

| Association Rate Constant | ka | The rate at which the enzyme-inhibitor complex is formed (units: M-1s-1). |

| Dissociation Rate Constant | kd | The rate at which the enzyme-inhibitor complex breaks apart (units: s-1). |

| Equilibrium Dissociation Constant | KD | The ratio of kd/ka, indicating the affinity of the interaction (units: M). A lower KD means higher affinity. |

Theoretical and Computational Approaches to Binding Mechanisms

Computational methods, particularly molecular docking, are invaluable for visualizing and analyzing the interactions between an inhibitor and its target protein at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand (the inhibitor) when it binds to a receptor (the enzyme). scispace.com Docking simulations of the parent Eglin c with proteases like α-chymotrypsin have successfully predicted near-native complex structures. scispace.commdpi.com These models show the inhibitor's binding loop fitting into the enzyme's substrate-binding cleft. researchgate.net

For the this compound fragment, docking simulations would model its placement within the active site of a target protease. The simulation calculates a binding energy or docking score, which estimates the strength of the interaction. mdpi.com The analysis reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. For example, in the complex of Eglin c with chymotrypsin-like proteases, the residues of the 42-45 sequence establish critical contacts: the P4 residue, Pro-42, fits into a shallow hydrophobic pocket on the enzyme surface, while the P3 residue, Val-43, forms backbone hydrogen bonds with the enzyme. researchgate.net

Table 3: Predicted Interactions for Eglin c (42-45) Residues from Molecular Docking

| Inhibitor Residue | Position | Predicted Interaction Type | Interacting Enzyme Residues (Example) |

| Proline (Pro) | P4 (42) | Hydrophobic Interaction | Leu99, Phe215 |

| Valine (Val) | P3 (43) | Hydrogen Bond (Backbone) | Gly216 |

| Threonine (Thr) | P2 (44) | Hydrogen Bond (Side Chain) | His57 |

| Leucine (B10760876) (Leu) | P1 (45) | Hydrophobic Interaction (S1 Pocket) | Ser195, Trp215, Gly226 |

Molecular Dynamics (MD) Simulations of Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations have proven to be a powerful computational tool for elucidating the intricate details of protease-inhibitor interactions at an atomic level. While specific MD studies on this compound are not extensively available in public literature, a wealth of information can be gleaned from simulations of its parent molecule, Eglin c, in complex with various serine proteases. These studies provide critical insights into the dynamics, stability, and conformational adjustments that are fundamental to the inhibitory mechanism, and it is reasonable to infer that the core dynamics of the binding loop would share similarities.

MD simulations of Eglin c complexed with proteases such as chymotrypsin and subtilisin have revealed the dynamic nature of the binding interface. researchgate.netnih.govescholarship.org These computational models allow researchers to observe the conformational landscape of the complex over time, identifying key interactions and the flexibility of different regions of both the inhibitor and the enzyme.

Complex Stability:

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and salt bridges between the inhibitor and the protease, provides a quantitative measure of complex stability. The persistence of these bonds throughout the simulation is indicative of a strong and stable interaction. For example, the interaction between the P1' residue of Eglin c (Asp46) and residues in the S1' pocket of the protease is critical for stabilizing the binding loop. nih.govescholarship.org

Conformational Changes:

MD simulations have been instrumental in revealing that the binding of Eglin c to a protease is not a simple lock-and-key mechanism but rather involves an "induced fit". nih.govnih.gov Upon binding, both the inhibitor and the protease can undergo subtle but significant conformational changes to optimize their interaction.

X-ray crystallography of free wild-type Eglin c has shown that the transition from the free to the bound form involves a concerted conformational change in the binding loop. nih.gov MD simulations complement this by providing a dynamic picture of this transition. The binding loop of Eglin c, which is relatively flexible in its unbound state, adopts a more rigid and canonical conformation upon insertion into the active site of the protease. nih.govresearchgate.net This rigidity is crucial for its inhibitory function, as it prevents the cleavage of the scissile bond.

Simulations have also highlighted conformational changes within the protease itself. Upon binding of Eglin c, the P1 to P3 binding pockets of the protease thermitase were observed to broaden by 0.4 to 0.7 Å, suggesting an induced fit mechanism is operational during substrate recognition by subtilisin-like proteases. nih.gov Comparative simulations of Eglin c with bovine chymotrypsin and human chymotrypsin-like protease (CTRL) have shown that differences in the flexibility and conformational dynamics of the S1 substrate-binding pocket can drastically affect inhibitory potency. researchgate.netnih.govescholarship.orgnih.gov

The table below summarizes key findings from MD simulations of Eglin c and its complexes, which are relevant to understanding the behavior of Eglin c derivatives.

| Simulation System | Key Findings | Relevant Parameters |

| Eglin c (wild-type) in explicit solvent | The native state dynamics reveal a hierarchical organization of conformational states. The energy landscape is surprisingly low-dimensional. pnas.orgexlibrisgroup.com | Principal Component Analysis, S² model-free order parameters |

| Eglin c at varying pH | At lower pH (3 vs. 7), Eglin c shows increased rigidity in its side-chains despite being destabilized, due to a more compact structure. acs.orgacs.org | NMR spin relaxation, side-chain order parameters (S²axis) |

| Eglin c mutants | Alanine substitutions at solvent-exposed helix positions can have long-range effects on the dynamics of the binding loop, approximately 25 Å away. nih.gov | Perturbations in dynamics, long-range helix-loop interactions |

| Eglin c complex with bovine chymotrypsin (bCTRA) | The complex is highly stable with minimal structural deviations over time. Specific interactions, like those involving Trp215 of the protease, contribute to stability. researchgate.netnih.gov | RMSD plots, contact matrices |

| Eglin c complex with human chymotrypsin-like protease (CTRL) | Weaker inhibition compared to bCTRA is attributed to differences in the S1 substrate-binding pocket, specifically at positions 192 and 218. researchgate.netnih.govescholarship.orgnih.gov | Comparative MD simulations, binding free energy calculations |

| Eglin c complex with α-lytic protease | The strong binding affinity is primarily driven by nonpolar interactions due to high structural complementarity. rsc.org | Molecular mechanics–Poisson Boltzmann/surface area (MM-PB/SA) method |

Application of Eglin C 42 45 Methyl Ester . Hcl in Elucidating Fundamental Biological Processes

Investigation of Protease Function in Cellular Pathways (In Vitro Models)

The targeted inhibitory action of Eglin c fragments makes them ideal for dissecting the complex roles of serine proteases in various cellular pathways using in vitro models.

Serine proteases, such as human neutrophil elastase (HNE) and cathepsin G, are key players in the inflammatory response, and their dysregulation can lead to tissue damage. Synthetic protease inhibitors are crucial for studying and potentially controlling these processes. rndsystems.commdpi.com Eglin c and its derivatives have been shown to modulate inflammatory responses. abcam.commoleculardepot.com For instance, the inhibition of elastase by synthetic protease inhibitors can promote the resolution of inflammation by protecting endogenous anti-inflammatory proteins like Annexin A1 from proteolytic degradation. aai.orgnih.gov This protective mechanism allows Annexin A1 to exert its pro-resolving effects, including promoting neutrophil apoptosis. aai.orgnih.gov

In vitro studies using fragments of eglin c have demonstrated their potential to inhibit key inflammatory proteases. While direct studies on the (42-45) fragment are limited, research on other fragments provides insight into their potential efficacy and specificity. For example, a study on various synthesized eglin c fragments revealed differing inhibitory activities against HNE and cathepsin G, indicating that specific fragments can be developed to target distinct proteases within the inflammatory cascade. researchgate.netnih.gov

| Eglin c Fragment | Target Protease | Inhibitory Constant (Ki) |

|---|---|---|

| Eglin c (31-40) | Cathepsin G | 2.3 x 10-4 M |

| Eglin c (41-49) | Cathepsin G | 4.2 x 10-5 M |

| Eglin c (41-49) | α-chymotrypsin | 2.0 x 10-5 M |

| Eglin c (60-63) | Leukocyte Elastase | 1.6 x 10-4 M |

Proteases are integral to cellular signaling, and their inhibition can have profound effects. Eglin c has been shown to influence cellular processes by inhibiting proteases involved in inflammation and tissue remodeling. abcam.com By blocking enzymes like elastase and cathepsin G, eglin c can modulate signaling pathways that involve cytokine release and cell migration, thereby controlling excessive proteolytic degradation that can lead to tissue damage. abcam.com

While specific studies on the impact of the Eglin c (42-45)-methyl ester . HCl fragment on cellular signaling are not widely available, the known inhibitory profile of related eglin c fragments on key signaling proteases suggests its utility in this area of research. The ability to selectively block a specific protease allows researchers to trace its downstream effects and understand its role in complex signaling networks.

Utilization as a Biochemical Tool for Selective Enzyme Blockade in Research

The high specificity of eglin c and its derivatives for certain serine proteases makes them excellent biochemical tools for selective enzyme blockade. moleculardepot.com This allows researchers to isolate the function of a particular protease in a biological system. For example, different fragments of eglin c exhibit distinct inhibitory profiles. The fragment eglin c (60-63) inhibits leukocyte elastase but not cathepsin G or α-chymotrypsin, while the fragment eglin c (41-49) inhibits cathepsin G and α-chymotrypsin but not leukocyte elastase. researchgate.net This differential inhibition is a powerful feature for researchers aiming to dissect the individual contributions of these enzymes in complex biological processes.

Eglin c has also been used to study the kinetics of enzyme inhibition. For instance, recombinant eglin c is a potent reversible inhibitor of human pancreatic elastase, and its interaction has been characterized in detail. nih.gov Furthermore, eglin c has demonstrated the ability to inhibit intracellular human neutrophil elastase, highlighting its utility as a tool to study protease activity within the cellular environment. mdpi.com

Probing the Involvement of Specific Serine Proteases in Disease Mechanisms (Pre-clinical, Mechanistic Studies)

The dysregulation of serine protease activity is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and certain cancers. abcam.commdpi.com Eglin c and its derivatives are used in pre-clinical and mechanistic studies to probe the role of specific proteases in these pathologies. For example, the ability of eglin c to inhibit elastase is therapeutically relevant in models of COPD, where an imbalance between proteases and antiproteases contributes to tissue destruction. abcam.comresearchgate.netsemanticscholar.org

In the context of hepatitis C, synthetic inhibitors, including eglin c derivatives, have been investigated for their efficacy against the NS3/4A serine protease, which is crucial for the viral life cycle. nih.gov These studies underscore the value of targeted protease inhibitors in understanding and potentially treating diseases.

Contributions to the Understanding of Protease-Antiprotease Balance

The concept of a protease-antiprotease balance is fundamental to tissue homeostasis, and its disruption is a key factor in the pathogenesis of several diseases. mdpi.comresearchgate.net Eglin c has been instrumental in studies aimed at understanding this delicate equilibrium. By acting as a potent antiprotease, eglin c can be used to experimentally manipulate the protease-antiprotease ratio and observe the consequences.

Research on emphysema, a disease characterized by a protease-antiprotease imbalance, has utilized eglin-c to demonstrate the protective effects of inhibiting elastase activity. researchgate.netsemanticscholar.org Moreover, studies on the interaction between natural inhibitors like secretory leukocyte protease inhibitor (SLPI) and proteases such as neutrophil elastase have provided insights into the natural regulation of this balance and how it can be disrupted in disease states. oatext.com The use of synthetic inhibitors like eglin c fragments allows for a more controlled investigation of these interactions.

Advanced Methodological Approaches in the Study of Eglin C 42 45 Methyl Ester . Hcl

Structural Biology Techniques for High-Resolution Analysis

High-resolution structural analysis is paramount in understanding the mechanism of action of enzyme inhibitors. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed atomic-level insights into the conformation and dynamics of Eglin c (42-45)-methyl ester . HCl and its interactions with target proteases.

X-ray Crystallography of Inhibitor-Protease Co-complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules. While the crystal structure of the full-length Eglin c has been solved both in its free form and in complex with various serine proteases like subtilisin Carlsberg, specific crystallographic data for the this compound fragment co-complexed with a protease is not extensively documented in publicly available literature. nih.govnih.gov

However, the crystallographic studies of the parent Eglin c molecule provide a foundational understanding. For instance, the refined 1.2 Å crystal structure of the Eglin c-subtilisin Carlsberg complex reveals that the binding loop of Eglin c, which includes the 42-45 region, interacts extensively with the protease. nih.gov Specifically, the segment Pro42-Thr44 of Eglin c forms a three-stranded anti-parallel β-sheet with segments of subtilisin. nih.gov The reactive site, Leu45, is positioned in close proximity to the catalytic serine of the protease. nih.gov These findings suggest that the (42-45)-methyl ester fragment likely mimics this key binding interaction.

Table 1: Crystallographic Data for Full-Length Eglin c

| Parameter | Free Eglin c | Eglin c - Subtilisin Complex |

| Resolution (Å) | 1.95 | 1.2 |

| Space Group | P2(1)2(1)2(1) | Not specified |

| Unit Cell Dimensions (Å) | a=32.6, b=42.0, c=44.1 | Not specified |

| R-factor | 15.8% | 0.18 |

| Data derived from studies on the full-length Eglin c protein. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Advanced Spectroscopic Methods for Conformational and Interaction Studies

Spectroscopic techniques like circular dichroism and fluorescence spectroscopy are valuable tools for probing the secondary structure and binding interactions of peptides.

Circular Dichroism (CD) for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a sensitive method for analyzing the secondary structure of proteins and peptides in solution. dokumen.pub By measuring the differential absorption of left and right circularly polarized light, CD can provide information on the percentage of α-helix, β-sheet, and random coil conformations. While specific CD data for this compound is not published, it is a standard technique that would be employed to assess its conformational properties. It would be expected that in solution, this short peptide fragment would likely adopt a predominantly random coil structure, but may exhibit a more ordered conformation upon binding to its target protease, mirroring the β-sheet formation seen in the crystal structure of the full-length protein complex. nih.gov

Proteomic Approaches for Global Target Identification and Validation

Modern proteomic strategies are crucial for identifying the full spectrum of protein targets for a given compound within a complex biological system. nih.gov These approaches are essential for understanding the broader biological effects and potential off-target interactions of this compound.

Chemical proteomics is a powerful approach for target identification. nih.gov This involves synthesizing a derivative of the compound of interest—in this case, this compound—that incorporates a reactive group or an affinity tag. This "bait" molecule can then be used to capture its binding partners from cell lysates or tissue extracts. The captured proteins are subsequently identified using mass spectrometry. nih.govnih.gov

Table 2: Potential Protease Targets for this compound

| Protease | Family | Biological Role |

| Cathepsin G | Serine Protease | Inflammation, protein degradation. biosynth.commoleculardepot.com |

| Human Leukocyte Elastase | Serine Protease | Tissue remodeling, inflammation. biosynth.com |

| Chymotrypsin (B1334515) | Serine Protease | Digestion. jst.go.jp |

| Based on the inhibitory profile of the parent compound, Eglin c, and related fragments. |

These advanced methodological approaches provide a comprehensive framework for characterizing the structural, biophysical, and functional properties of this compound. While much of the detailed research has focused on the parent Eglin c molecule, the techniques described are directly applicable and essential for a thorough understanding of this specific bioactive peptide fragment.

Bioinformatic Tools for Sequence and Structural Homology Analysis

Bioinformatic tools are instrumental in elucidating the sequence and structural homology of Eglin c and its fragments, providing a comparative framework to understand its inhibitory mechanism. The analysis of its primary sequence and three-dimensional structure in comparison to other protease inhibitors helps in identifying key residues and structural motifs responsible for its activity.

Eglin c, a 70-amino acid peptide, belongs to the potato inhibitor I family of serine protease inhibitors. biosyn.com Its structure is characterized by a four-stranded beta-sheet with an alpha-helical segment. The protease-binding loop, a critical element for its inhibitory function, is positioned on the opposite side of the alpha-helix. biosyn.com This loop's conformation is stabilized by a series of intramolecular salt bridges and hydrogen bonds, a feature that distinguishes it from many other inhibitors that rely on disulfide bridges for stability. nih.gov

Recent studies have employed advanced bioinformatic tools to perform comparative analyses. For instance, ConSurf , an online tool, has been used to estimate the evolutionary conservation of amino acid positions and to identify the most frequent residues in the S1 substrate-binding pocket of chymotrypsins, the target enzymes of Eglin c. researchgate.net This allows researchers to pinpoint differences between various chymotrypsins and understand why Eglin c might exhibit different binding affinities.

Furthermore, AlphaFold , a cutting-edge AI system for protein structure prediction, has been utilized in comparative molecular dynamics simulations of Eglin c in complex with different proteases, such as bovine chymotrypsin A (bCTRA) and human chymotrypsin-like protease (CTRL). nih.govresearchgate.net These simulations help in identifying key structural determinants for inhibitor binding and specificity. For example, such analyses have revealed that specific residues like Gln192 and Lys218 in the protease are crucial for the interaction with Eglin c. nih.gov

Multiple sequence alignment tools, such as MAFFT , are also employed to compare the sequences of different protease inhibitors and their target enzymes, further highlighting conserved regions and functional residues. nih.gov

The table below summarizes some of the key bioinformatic tools and their applications in the study of Eglin c.

| Bioinformatic Tool | Application in Eglin c Research | Key Findings |

| ConSurf | Evolutionary conservation analysis of target proteases. | Identifies conserved and variable residues in the S1 binding pocket of chymotrypsins, explaining differential binding affinities of Eglin c. researchgate.net |

| AlphaFold | 3D structure prediction and comparative molecular dynamics simulations. | Models the interaction between Eglin c and various proteases, revealing key residues for binding and inhibition. nih.govresearchgate.net |

| MAFFT | Multiple sequence alignment of protease inhibitors and their targets. | Highlights conserved sequences and functional domains across different inhibitor families. nih.gov |

Development of Novel Assay Systems for Inhibitor Screening and Characterization

The development of novel assay systems is crucial for screening new inhibitor candidates and characterizing their potency and specificity. These assays are designed to measure the inhibitory activity of compounds like this compound against their target proteases.

One common approach involves monitoring the steady-state rate of enzymatic hydrolysis of a chromogenic substrate. nih.gov The increase in absorbance at a specific wavelength (e.g., 410 nm) over time indicates the rate of substrate cleavage by the protease. nih.gov The addition of an inhibitor will slow down this rate, and the extent of inhibition can be quantified to determine the apparent inhibition constant (Ki,app). nih.gov

To develop more potent and selective inhibitors, researchers have engineered variants of Eglin c and screened them using specialized assay systems. For example, a method involving the randomization of specific amino acid residues in the reactive site loop of Eglin c, followed by screening for inhibitors with increased affinity for proteases like furin and Kex2, has been successfully employed. pnas.org The inhibitory activity of these new variants is often assessed in 96-well plate formats for high-throughput screening. pnas.org

More advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to monitor the proteolytic degradation of inhibitor variants. nih.govnih.gov These methods can precisely identify the cleavage sites and quantify the stability of the inhibitors in the presence of the protease. nih.gov

Furthermore, competitive kinetic assays are utilized to determine the residual inhibition of engineered inhibitor variants. plos.org These assays are particularly useful for assessing the long-term stability and efficacy of the inhibitors.

The table below details some of the assay systems used for screening and characterizing Eglin c and its derivatives.

| Assay System | Principle | Application |

| Chromogenic Substrate Hydrolysis Assay | Measures the rate of colorimetric product formation from a synthetic substrate by a protease. nih.gov | Determination of inhibition constants (Ki) for Eglin c variants against proteases like elastase and chymotrypsin. nih.gov |

| High-Throughput Screening of Engineered Variants | Randomization of inhibitor residues and rapid screening of large libraries for enhanced affinity and specificity. pnas.org | Development of potent and selective Eglin c-based inhibitors for proteases like furin and Kex2. pnas.org |

| HPLC and Mass Spectrometry | Separation and identification of inhibitor fragments after proteolytic cleavage. nih.govnih.gov | Monitoring the stability and degradation of inhibitor variants, and identifying cleavage sites. nih.gov |

| Competitive Kinetic Assays | Measures the ability of an inhibitor to compete with a substrate for binding to the protease over time. plos.org | Assessing the long-term inhibitory potency and bioavailability of engineered inhibitors. plos.org |

Future Directions and Emerging Research Perspectives for Eglin C 42 45 Methyl Ester . Hcl

Exploration of Novel Protease Targets Beyond Canonical Serine Proteases

While Eglin c and its derivatives are renowned for their potent inhibition of serine proteases like chymotrypsin (B1334515) and subtilisin, the exploration of their interactions with other protease classes remains an exciting frontier. chemimpex.comnih.gov The specificity of protease inhibitors is not always absolute, and investigating the activity of Eglin c (42-45)-methyl ester . HCl against a broader range of proteases could unveil novel therapeutic applications. For instance, studies have shown that even within the serine protease family, eglin c exhibits significantly weaker inhibition against certain isoforms like human chymotrypsin-like protease (CTRL) compared to others. nih.gov This differential inhibition suggests that subtle structural variations in the protease active site can dramatically impact binding affinity. Future research should systematically screen this peptide against a diverse panel of proteases, including cysteine proteases, metalloproteases, and aspartic proteases, to identify any off-target activities that could be therapeutically relevant or provide insights into the evolution of protease inhibitor specificity.

Rational Design Principles for Developing Highly Selective Peptide Inhibitors

The structure of Eglin c provides a robust scaffold for the rational design of highly selective protease inhibitors. nih.gov By modifying the amino acid sequence of the reactive site loop, researchers can tailor the inhibitor's specificity towards a particular protease. nih.govamegroups.cn For example, replacing residues at key positions can alter the electrostatic and hydrophobic interactions between the inhibitor and the protease's binding pocket. amegroups.cn A study on eglin c mutants demonstrated that substituting residues with basic amino acids enhanced inhibitory activity against furin and kexin. amegroups.cn The development of highly selective inhibitors is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. Future efforts in this area will likely focus on creating variants of this compound with single or multiple amino acid substitutions to fine-tune their inhibitory profiles against specific proteases implicated in disease.

Table 1: Examples of Eglin c Mutant Selectivity

| Eglin c Variant | Target Protease | Change in Inhibitory Activity | Reference |

| Leu to Arg at P1 | Furin/Kexin | Strong inhibitory activity | amegroups.cn |

| Thr to Lys at P2 | Furin/Kexin | ~10-fold higher inhibitory activity | amegroups.cn |

| Arg-42-Arg-45-eglin | Furin/Kex2/PC7 | Optimized for subtilisin-related proteases | nih.gov |

Integration of Computational and Experimental Approaches for Inhibitor Optimization

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and design. escholarship.org For this compound, computational methods such as molecular docking and molecular dynamics simulations can predict how modifications to the peptide will affect its binding to target proteases. nih.govnih.gov These in silico approaches allow for the rapid screening of a vast number of potential inhibitor variants, prioritizing those with the most promising binding energies and interaction profiles for experimental synthesis and testing. nih.gov For instance, computational studies have been used to analyze the destabilization of enzyme-substrate complexes and the stabilization of transition states, providing insights that can guide the rational design of more effective inhibitors. escholarship.org This integrated approach accelerates the optimization process and reduces the reliance on costly and time-consuming trial-and-error experimentation. Future research will undoubtedly leverage increasingly sophisticated computational tools to refine the design of Eglin c-based inhibitors with enhanced potency and selectivity.

Potential for Derivatization in the Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for studying the activity of enzymes in complex biological systems. mdpi.com These probes typically consist of a reactive group that covalently modifies the active site of the target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag for detection. This compound, with its inherent affinity for serine proteases, serves as an excellent recognition element for the development of novel ABPs. By chemically modifying the peptide to incorporate a reactive "warhead" and a fluorescent or biotin (B1667282) tag, researchers can create probes that specifically label and visualize active serine proteases in cells and tissues. ugent.be This would enable the study of protease activity in real-time and provide valuable insights into their roles in health and disease. For example, a study demonstrated the use of a modified eglin c as a scaffold for a protease-activated split green fluorescent protein, allowing for the visualization of protease activity. nih.gov

Application in the Study of Protease-Related Host-Pathogen Interactions

Proteases play a critical role in the interplay between hosts and pathogens. semanticscholar.orgdntb.gov.uaasm.orgwustl.edu Pathogens often secrete proteases to degrade host tissues, evade the immune system, or facilitate their own replication. Conversely, the host utilizes proteases as part of its defense mechanisms. This compound can be a valuable tool for dissecting these complex interactions. By selectively inhibiting specific host or pathogen proteases, researchers can elucidate their precise roles in the infection process. This could involve studying how pathogen proteases contribute to virulence or how host proteases are involved in clearing infections. Such studies could identify novel therapeutic strategies that target these crucial protease-mediated events in host-pathogen interactions.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of Eglin c (42-45)-methyl ester · HCl in mesoporous silica systems?

Synthesis optimization requires precise control of HCl volume, methanol concentration, and reaction time. For instance, 18 g methanol and 45 mL HCl yielded mesoporous silica with a BET surface area of 163.71 m²/g and 82.36% Cu²⁺ adsorption efficiency . Cooling time also impacts pore size and surface area, with longer durations enhancing structural stability . Characterization via FTIR, BET, and SEM is essential to validate synthesis outcomes .

Q. Which analytical methods are most effective for characterizing the structural and functional properties of Eglin c (42-45)-methyl ester · HCl?

Key techniques include:

- FTIR to identify functional groups (e.g., COO⁻ and NH₃⁺ interactions) .

- BET/BJH analysis for surface area (163.71 m²/g) and pore size (12 nm) quantification .

- XRD to confirm crystallinity and phase structure .

- SEM for morphological insights (e.g., cylindrical vs. cubic mesostructures) .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) and ANOVA resolve contradictions in adsorption efficiency data, such as pH effects on Cd²⁺ removal?

In adsorption studies, BBD with 27 experimental runs can isolate factors like pH, adsorbent dose, and contact time. For example, ANOVA revealed that pH (A) had no significant impact (p=0.1287), while adsorbent dose (B) and contact time (D) were critical (p<0.0001) . Contradictions may arise from surface charge dynamics; model validation via R² (>0.97) and sensitivity analysis clarifies these discrepancies .

Q. What kinetic models best describe the adsorption behavior of Eglin c (42-45)-methyl ester · HCl in heavy metal removal?

The pseudo-second-order model (R² >0.99) is most accurate, indicating chemisorption dominates. Parameters like equilibrium adsorption capacity (qₑ) and rate constants (k₂) are derived from nonlinear regression (Table 5) . For example, qₑ values align with Langmuir isotherms, suggesting monolayer adsorption on homogeneous surfaces .

Q. How does HCl concentration influence the stability of mesoporous silica templated with Eglin c derivatives?

HCl protonates amine groups (NH₃⁺) and releases methyl ions from ricinoleic methyl ester, enhancing template-amine interactions. Higher HCl volumes (e.g., 45 mL) improve pore stability but may reduce surface area due to excessive template dissolution . Stability is validated via cyclic adsorption-desorption tests and FTIR post-treatment .

Methodological Considerations

Q. How should researchers address conflicting data on the role of initial ion concentration in adsorption efficiency?

Conflicting data (e.g., higher initial concentrations lowering removal efficiency) can be resolved via site saturation analysis . Limited active sites explain reduced efficiency at high concentrations, validated by t-plot and BET comparisons . Multivariate regression models (e.g., quadratic polynomial equations) quantify these nonlinear relationships .

Q. What protocols ensure reproducibility in Eglin c (42-45)-methyl ester · HCl synthesis and application studies?

- Detailed chemical documentation : Specify purity, CAS numbers, and synthesis conditions (e.g., 5680-79-5 for glycine methyl ester HCl) .

- Standardized characterization : Use identical FTIR (KBr pellet) and BET (77 K N₂ adsorption) protocols across studies .

- Statistical validation : Report R², p-values, and confidence intervals for all models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.